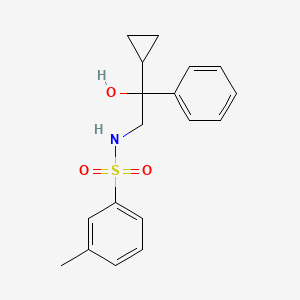

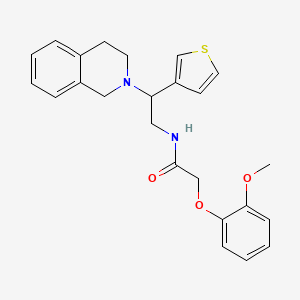

![molecular formula C25H19ClN4O4 B2520944 2-(3-氯苯基)-4-[3-(4-乙氧基-3-甲氧基苯基)-1,2,4-噁二唑-5-基]酞嗪-1(2H)-酮 CAS No. 1291834-77-9](/img/structure/B2520944.png)

2-(3-氯苯基)-4-[3-(4-乙氧基-3-甲氧基苯基)-1,2,4-噁二唑-5-基]酞嗪-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential biological activities. In one study, a series of compounds were derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which served as the starting compound. The synthesis involved the creation of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione. Further cyclization and aminomethylation reactions led to the formation of various Mannich bases. These compounds were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provided detailed information about the hydrogen and carbon environments within the molecules, respectively. Mass spectrometry confirmed the molecular weights and the presence of specific functional groups, while IR spectroscopy was used to identify characteristic bond vibrations, aiding in the confirmation of the synthesized structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were multi-step processes. Starting with acetohydrazide, the synthesis proceeded through the formation of thiosemicarbazides and oxadiazole-thiones. Cyclization reactions were carried out in the presence of NaOH, leading to triazole-thiones. The final step involved aminomethylation with formaldehyde and N-methyl/phenylpiperazine to yield the Mannich bases. These reactions were carefully controlled to ensure the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural characterization. The lipase and α-glucosidase inhibition activities of these compounds were evaluated, with some showing significant inhibitory effects. For instance, compound 2c exhibited the best anti-lipase activity, while compounds 2c and 6a showed the best anti-α-glucosidase activity. These biological activities suggest that the compounds possess certain physical and chemical properties that enable them to interact effectively with the active sites of the enzymes .

In another study, a series of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives were synthesized and characterized. These compounds were evaluated for their anticancer, antibacterial, and antifungal activities. Compounds 9a and 9e showed potent cytotoxicity against the MCF-7 cell line, while compound 9j exhibited moderate antibacterial activity. Additionally, compounds 9c, 9d, 9e, and 9f showed moderate antifungal activity. These activities indicate that the physical and chemical properties of these compounds allow them to interact with biological targets, leading to their potential therapeutic effects .

科学研究应用

合成和抗菌活性

研究探索了与2-(3-氯苯基)-4-[3-(4-乙氧基-3-甲氧基苯基)-1,2,4-噁二唑-5-基]酞嗪-1(2H)-酮相关的化合物的合成和抗菌活性。例如,Bektaş 等人。(2007) 研究了新型 1,2,4-三唑衍生物的合成和抗菌活性,一些化合物对测试微生物表现出中等至良好的抗菌活性 (Bektaş 等人,2007)。

抗癌和抗菌活性

Kumar 等人进行的另一项研究。(2019) 专注于合成 N-芳基取代的 3-甲基-[1,2,4]三唑并[3,4-a]酞嗪的苯基乙酰胺类似物,并测试了它们对 HCT 116 癌细胞系的抑制活性和抗菌活性 (Kumar 等人,2019)。

抗氧化活性

Mallesha 等人进行的一项研究。(2014) 评估了 1-(5-(4-甲氧基-苯基)-(1,3,4)噁二唑-2-基)-哌嗪衍生物的抗氧化活性,发现这些化合物具有针对各种自由基的不同作用机制的抗氧化活性 (Mallesha 等人,2014)。

杀线虫活性

Liu 等人的研究。(2022) 合成了含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-噁二唑衍生物,并评估了它们的杀线虫活性,发现某些化合物表现出良好的杀线虫活性 (Liu 等人,2022)。

属性

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O4/c1-3-33-20-12-11-15(13-21(20)32-2)23-27-24(34-29-23)22-18-9-4-5-10-19(18)25(31)30(28-22)17-8-6-7-16(26)14-17/h4-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXPGVIJMCRJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

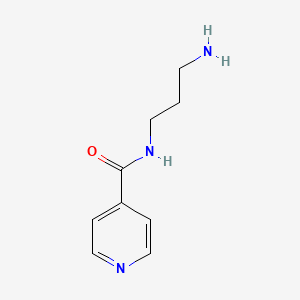

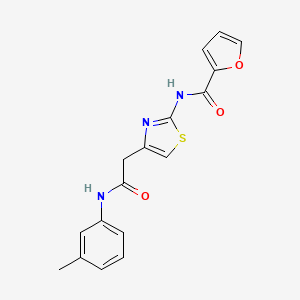

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

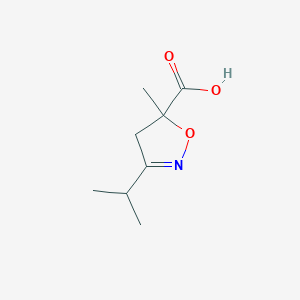

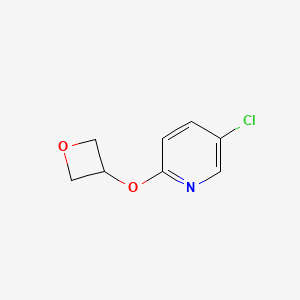

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)

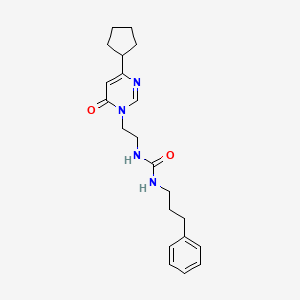

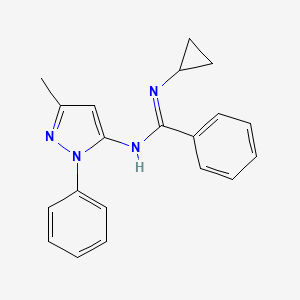

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)